molecular formula C12H10ClNO4 B12590069 3-Chloro-4-(N,3-dihydroxypropanimidoyl)-2H-1-benzopyran-2-one CAS No. 627878-57-3

3-Chloro-4-(N,3-dihydroxypropanimidoyl)-2H-1-benzopyran-2-one

Cat. No.: B12590069
CAS No.: 627878-57-3
M. Wt: 267.66 g/mol
InChI Key: VUEARWNFBJBNSK-UHFFFAOYSA-N
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Description

3-Chloro-4-(N,3-dihydroxypropanimidoyl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(N,3-dihydroxypropanimidoyl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. The starting materials often include a benzopyran core, which undergoes chlorination and subsequent functionalization to introduce the N,3-dihydroxypropanimidoyl group. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and various catalysts to facilitate the functionalization steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(N,3-dihydroxypropanimidoyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Potential therapeutic applications, including drug development for various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(N,3-dihydroxypropanimidoyl)-2H-1-benzopyran-2-one would depend on its specific biological target. Generally, benzopyran derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: Known for its anticoagulant properties.

    Flavonoids: A class of compounds with diverse biological activities, including antioxidant and anti-inflammatory effects.

    Chalcones: Known for their anti-cancer and anti-inflammatory properties.

Uniqueness

3-Chloro-4-(N,3-dihydroxypropanimidoyl)-2H-1-benzopyran-2-one is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzopyran derivatives.

Properties

CAS No.

627878-57-3

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

3-chloro-4-[N-hydroxy-C-(2-hydroxyethyl)carbonimidoyl]chromen-2-one

InChI

InChI=1S/C12H10ClNO4/c13-11-10(8(14-17)5-6-15)7-3-1-2-4-9(7)18-12(11)16/h1-4,15,17H,5-6H2

InChI Key

VUEARWNFBJBNSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)Cl)C(=NO)CCO

Origin of Product

United States

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